molecular formula C17H12FN3O4 B11490769 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11490769
M. Wt: 341.29 g/mol
InChI Key: DEGZMKMNIUFCAO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a fluorophenyl group, and an oxadiazole ring

Properties

Molecular Formula

C17H12FN3O4

Molecular Weight

341.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H12FN3O4/c18-12-4-2-11(3-5-12)15-20-17(25-21-15)16(22)19-8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,22)

InChI Key

DEGZMKMNIUFCAO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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